molecular formula C23H30N2O3 B7752734 4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE

4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7752734
M. Wt: 382.5 g/mol
InChI Key: MGUBOPIKLOUZAO-UHFFFAOYSA-N
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Description

4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the benzofuran core, followed by the introduction of the carboxamide group and the bis(prop-2-en-1-yl)amino moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bis(prop-2-en-1-yl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.

Scientific Research Applications

4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE: shares similarities with other benzofuran derivatives and compounds containing bis(prop-2-en-1-yl)amino groups.

Uniqueness

  • The combination of the benzofuran core with the bis(prop-2-en-1-yl)amino and carboxamide groups makes this compound unique. This structural diversity allows for a wide range of chemical reactions and potential applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[[bis(prop-2-enyl)amino]methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-4-13-25(14-5-2)15-18-19(26)11-12-20-22(18)21(16(3)28-20)23(27)24-17-9-7-6-8-10-17/h4-5,11-12,17,26H,1-2,6-10,13-15H2,3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUBOPIKLOUZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN(CC=C)CC=C)O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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